CDKI-73

Vue d'ensemble

Description

CDKI-73 est un inhibiteur de la kinase cycline-dépendante 9 (CDK9) biodisponible par voie orale et hautement efficace. Il a montré un potentiel significatif dans le traitement de la leucémie myéloïde aiguë, en particulier dans les sous-types caractérisés par des translocations du gène de la leucémie à lignée mixte . This compound induit l'apoptose dans les cellules cancéreuses en régulant à la baisse les protéines anti-apoptotiques telles que Bcl-2, Mcl-1 et XIAP .

Méthodes De Préparation

La voie de synthèse comprend généralement l'utilisation de réactifs tels que la 5-fluoro-4-(4-méthyl-2-(méthylamino)thiazol-5-yl)pyrimidin-2-ylamine et le benzènesulfonamide . Les conditions réactionnelles impliquent souvent l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et la solution saline tamponnée au phosphate (PBS) . Les méthodes de production industrielle ne sont pas largement documentées, mais la synthèse suit probablement des étapes similaires avec une optimisation pour une production à grande échelle.

Analyse Des Réactions Chimiques

CDKI-73 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels du composé, ce qui peut modifier son activité.

Réduction : Cette réaction peut réduire certains groupes fonctionnels, ce qui a un impact sur l'efficacité du composé.

Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et les nucléophiles, qui peuvent remplacer des atomes ou des groupes spécifiques dans le composé.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé d'outil pour étudier le rôle de CDK9 dans diverses voies biochimiques.

Biologie : Investigué pour ses effets sur la régulation du cycle cellulaire et l'apoptose dans les cellules cancéreuses.

Médecine : S'avère prometteur comme agent thérapeutique pour le traitement de la leucémie myéloïde aiguë et d'autres cancers en induisant l'apoptose dans les cellules cancéreuses

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la kinase cycline-dépendante 9 (CDK9), qui est essentielle à l'élongation transcriptionnelle des gènes oncogéniques. En inhibant CDK9, this compound régule à la baisse la transcription des protéines anti-apoptotiques telles que Bcl-2, Mcl-1 et XIAP, ce qui conduit à l'apoptose dans les cellules cancéreuses . Le composé affecte également la phosphorylation de l'ARN polymérase II, perturbant davantage la machinerie transcriptionnelle nécessaire à la survie des cellules cancéreuses .

Applications De Recherche Scientifique

Prostate Cancer

Recent studies have demonstrated the effectiveness of CDKI-73 in treating drug-resistant prostate cancer. A proof-of-principle study published in the British Journal of Cancer illustrated that this compound significantly inhibits the growth of aggressive prostate cancer subtypes. The research utilized advanced technologies to evaluate the effects of this compound across various prostate cancer models, including patient tumor samples. Key findings include:

- Targeted Action : this compound selectively targets cancer cells while sparing normal cells, which is crucial for minimizing side effects.

- Oral Bioavailability : The potential formulation as an oral capsule enhances its attractiveness as a treatment option.

- Gene Expression Modulation : The inhibitor was shown to downregulate anti-apoptotic factors and MYC target genes, indicating its role in promoting apoptosis in cancer cells .

Acute Myeloid Leukemia

This compound is currently under investigation in Phase 2 clinical trials for patients with relapsed and therapy-resistant acute myeloid leukemia. Research indicates that this compound exhibits potent cytotoxicity against primary leukemia cells, with a selectivity ratio exceeding 500-fold compared to normal B-lymphocytes. Notable findings include:

- Synergistic Effects : When combined with other treatments, such as fludarabine, this compound has shown enhanced anti-leukemic activity through transcriptional inhibition of survival genes like Mcl-1 and Bcl-2.

- Dose Response : In vitro studies revealed IC50 values as low as 0.008 µM for primary chronic lymphocytic leukemia cells, demonstrating high potency .

Study 1: Prostate Cancer Efficacy

In a study led by researchers from Flinders University and the University of South Australia, this compound was tested on various prostate cancer models. The results indicated that the compound effectively inhibited tumor growth and provided insights into its mechanism of action through gene expression analysis .

Study 2: Combination Therapy in Leukemia

A separate investigation focused on the combination of this compound with EZH2 inhibitors revealed significant synergistic effects against diffuse large B-cell lymphoma (DLBCL) models. The study highlighted that the dual inhibition led to enhanced antitumor activity compared to either agent alone .

Data Summary

The following table summarizes key findings related to the applications of this compound across different cancer types:

Mécanisme D'action

CDKI-73 exerts its effects by inhibiting the activity of cyclin-dependent kinase 9 (CDK9), which is crucial for the transcriptional elongation of oncogenic genes. By inhibiting CDK9, this compound downregulates the transcription of anti-apoptotic proteins such as Bcl-2, Mcl-1, and XIAP, leading to apoptosis in cancer cells . The compound also affects the phosphorylation of RNA polymerase II, further disrupting the transcriptional machinery required for cancer cell survival .

Comparaison Avec Des Composés Similaires

CDKI-73 est comparé à d'autres inhibiteurs de CDK9 tels que le flavopiridol et le SNS-032. Alors que le flavopiridol est un inhibiteur pan-CDK, this compound montre une plus grande sélectivité pour CDK9, ce qui le rend plus puissant et moins toxique pour les cellules normales . SNS-032 cible également CDK9 mais possède une structure chimique et un profil pharmacocinétique différents. La structure et la sélectivité uniques de this compound en font un candidat prometteur pour un développement plus poussé en tant que thérapeutique anticancéreux .

Activité Biologique

CDKI-73, a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9, has emerged as a significant compound in cancer therapeutics. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy across various cancer types, and potential therapeutic applications.

Overview of this compound

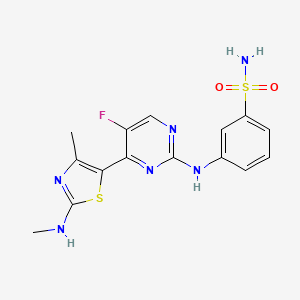

This compound is a heterocyclic compound designed to selectively inhibit CDK9, which plays a crucial role in oncogenic transcriptional regulation. Its structure is characterized by a 3-(5-fluoro-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidin-2-ylamino)benzenesulfonamide backbone, which allows it to bind effectively to the ATP-binding site of CDK9 .

The primary mechanism by which this compound exerts its effects is through the inhibition of CDK9 activity, leading to decreased phosphorylation of RNA polymerase II (RNAPII) and subsequent downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1. This results in apoptosis induction in cancer cells. Notably, this compound also shows cross-inhibition of other kinases like CDK1 and CDK7 at low nanomolar concentrations .

Prostate Cancer

In studies involving prostate cancer cell lines such as LNCaP and 22Rv1, this compound demonstrated significant anti-cancer activity by promoting apoptosis and inhibiting androgen receptor (AR) signaling. Treatment led to a marked reduction in AR expression and activity, with a notable decrease in phosphorylated AR variants associated with resistance to therapies .

Ovarian Cancer

This compound has shown potent effects against ovarian cancer cell lines (A2780), achieving an IC50 value of 0.033 µM after 24 hours of treatment. The compound effectively induced caspase-3/7 activity, confirming its role in apoptosis . The data indicate that this compound is significantly more potent than other CDK inhibitors like flavopiridol .

Acute Myeloid Leukemia (AML)

In AML models, particularly those driven by mixed-lineage leukemia (MLL) translocations, this compound exhibited strong efficacy. It induced apoptosis through transcriptional downregulation of anti-apoptotic factors and demonstrated low toxicity towards normal bone marrow cells. In xenograft models, oral administration resulted in substantial tumor growth inhibition and extended survival without significant adverse effects .

Comparative Efficacy Across Cancer Types

The following table summarizes the IC50 values for this compound across different cancer cell lines:

| Cancer Type | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Prostate Cancer | LNCaP | N/A | |

| Ovarian Cancer | A2780 | 0.033 | |

| Acute Myeloid Leukemia | MV4-11 | N/A | |

| Colorectal Cancer | HCT116 | N/A |

Case Studies

- Prostate Cancer Study : In a recent study, treatment with this compound resulted in reduced expression levels of MYC and pro-survival proteins BCL-2 and MCL-1 in LNCaP cells. The treatment also led to significant changes in gene expression profiles associated with apoptosis pathways .

- Ovarian Cancer Study : A2780 cells treated with this compound showed increased caspase activity indicative of apoptosis within 24 hours. The study highlighted that even at low concentrations, this compound could effectively induce cell death compared to other inhibitors .

- AML Study : In a cohort study involving 97 AML patients, this compound was shown to induce apoptosis through downregulation of Mcl-1 and Bcl-2 while sparing normal hematopoietic cells from toxicity. This suggests its potential as a therapeutic agent for AML with minimal side effects .

Propriétés

IUPAC Name |

3-[[5-fluoro-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN6O2S2/c1-8-13(25-15(18-2)20-8)12-11(16)7-19-14(22-12)21-9-4-3-5-10(6-9)26(17,23)24/h3-7H,1-2H3,(H,18,20)(H2,17,23,24)(H,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIOPWBQKZMUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC)C2=NC(=NC=C2F)NC3=CC(=CC=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421693-22-2 | |

| Record name | Asnuciclib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421693222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asnuciclib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/235XBY3N9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.